Cinnamonitrile

Fragrance Formulation Stability Studies Material Science

Cinnamonitrile (CAS 1885-38-7) is the nitrile-stable alternative to cinnamaldehyde. Its robust nitrile group prevents oxidation and aroma degradation under alkaline/high-heat conditions, making it the superior fragrance choice for soap, detergent, and leave-on personal care formulations where aldehyde-based ingredients fail. Backed by RIFM safety assessment and IFRA no-restriction status. Also serves as a versatile, air-stable building block for agrochemical synthesis (demonstrated insecticidal/nematicidal activity) and advanced organic chemistry. Ensure supply chain reliability with this high-purity, multi-application intermediate.

Molecular Formula C9H7N
Molecular Weight 129.16 g/mol
CAS No. 1885-38-7
Cat. No. B126248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamonitrile
CAS1885-38-7
Synonyms(2E)-3-phenyl-2-propenenitrile;  (2E)-3-Phenylprop-2-enenitrile;  trans-3-Phenyl-2-propenenitrile;  trans-3-Phenylpropenonitrile;  trans-Cinnamonitrile;  trans-β-Phenylacrylonitrile; 
Molecular FormulaC9H7N
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC#N
InChIInChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+
InChIKeyZWKNLRXFUTWSOY-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamonitrile (CAS 1885-38-7): Essential Procurement Data for Nitrile-Based Fragrance & Bioactivity Research


Cinnamonitrile (CAS 1885-38-7), also known as (E)-3-phenylacrylonitrile or cinnamyl nitrile, is a nitrile-functionalized phenylpropanoid with the molecular formula C9H7N and a molecular weight of 129.16 g/mol [1]. It is primarily employed as a stable synthetic fragrance ingredient, approved for use in products like air fresheners, and as a versatile chemical building block [2]. Its key physicochemical properties, including a density of 1.028 g/mL at 25°C and a boiling point of 254-255 °C, distinguish it from structurally similar aldehyde-based analogs [1].

Cinnamonitrile: Why Cinnamaldehyde Cannot Be a Drop-in Replacement


While cinnamaldehyde shares a similar spicy-cinnamon aroma profile, it is chemically a reactive aldehyde, whereas cinnamonitrile features a stable nitrile group. This fundamental difference means the two compounds cannot be interchanged in formulations or research applications without significant consequences. The aldehyde group in cinnamaldehyde is prone to oxidation, causing discoloration and aroma degradation, and is unstable under alkaline or high-heat conditions [1]. In contrast, the nitrile group in cinnamonitrile confers remarkable stability, preventing these unwanted changes and enabling its use in demanding applications where cinnamaldehyde fails [2].

Cinnamonitrile: Quantified Performance Differentiation from Cinnamaldehyde and Related Analogs


Oxidative and Alkaline Stability: Cinnamonitrile's Key Advantage Over Cinnamaldehyde

The primary reason to choose cinnamonitrile over cinnamaldehyde is its superior stability. Unlike cinnamaldehyde, which is 'unstable when released into the air and is easily oxidized and discolored' and 'even more unstable under the action of hot alkali,' cinnamonitrile 'is very stable, stable to light, heat, acid, and alkali, does not oxidize, does not change color, and can maintain the original aroma and color' [1][2]. This is a direct consequence of replacing the reactive aldehyde functional group with a more robust nitrile group [3].

Fragrance Formulation Stability Studies Material Science

Reduced Dermal Toxicity: Cinnamonitrile's Safety Profile vs. Cinnamaldehyde

A key differentiation for procurement is the safety profile. Multiple sources state that cinnamonitrile has 'non-toxic side effects on the human body, no contact with the skin irritation, no allergic reactions' and 'strong skin irritation and toxicity are less cinnamic aldehyde' [1][2]. This is supported by RIFM acute toxicity data for cinnamonitrile showing an oral LD50 of 4.15 g/kg in rats and a dermal LD50 >5 g/kg in rabbits, which are favorable compared to literature values for cinnamaldehyde (oral LD50 ~ 2.2 g/kg in rats) [3][4].

Toxicology Safety Assessment Consumer Product Formulation

Nematicidal Potency: LC50 Values in Pine Wood Nematode Control

In a direct contact bioassay against the pine wood nematode (Bursaphelenchus xylophilus), cinnamonitrile demonstrated potent nematicidal activity with an LC50 value within the range of 0.224–0.502 mg/mL [1]. This places it among the more active compounds tested. For comparison, the most potent compound in the study, trans-cinnamaldehyde, had an LC50 of 0.061 mg/mL, indicating a roughly 3.7x to 8.2x lower potency for cinnamonitrile in this specific assay. However, cinnamonitrile was more active than many related analogs, including cinnamyl alcohol, underscoring the importance of the nitrile group for activity in this class [1].

Agricultural Chemistry Nematicide Development Pest Control

Insecticidal Activity: Comparative LD50 Values Against Stored Grain Pest

In a residual bioassay against adult rice weevils (Sitophilus oryzae), a major pest of stored grains, cinnamonitrile exhibited potent insecticidal activity with a 48-hour LD50 value in the range of 0.003–0.009 mg/cm² [1]. This activity was part of a group of several compounds with similar potency. While the most toxic compound in the study was allyl cinnamate (LD50 = 0.0003 mg/cm²), comparable to the commercial insecticide dichlorvos (LD50 = 0.00025 mg/cm²), cinnamonitrile's activity is noteworthy. This data provides a clear, quantifiable metric for its bioactivity in comparison to both synthetic and natural compound benchmarks [1].

Insecticide Research Stored Product Protection Agricultural Chemistry

Reactivity with Thiols: A Mechanism-Based Comparison of Cinnamonitrile and Cinnamaldehyde

The reactivity of α,β-unsaturated compounds with biological thiols, like glutathione, is a key determinant of their potential toxicity and biological activity. In a comparative study, the reactivity with glutathione was determined to follow the order: CS (2-chlorobenzalmalononitrile) > cinnamaldehyde > cinnamonitrile [1]. This indicates that cinnamonitrile is the least reactive among the three with this critical biological nucleophile, a finding that helps explain its reduced skin irritation potential compared to cinnamaldehyde [2].

Toxicology Mechanism of Action Chemical Reactivity

Cinnamonitrile: Optimal Use Cases Derived from Comparative Performance Data


Alkaline-Stable Fragrance Component for Soaps and Detergents

Given its proven stability under alkaline conditions where cinnamaldehyde degrades, cinnamonitrile is the superior fragrance choice for soap and detergent formulations [1]. It ensures long-lasting scent and prevents discoloration in high-pH environments, directly addressing a key failure point of cinnamaldehyde-based fragrances [2].

Safer Fragrance Ingredient for Leave-On Personal Care Products

Based on its documented lower dermal irritation potential and higher LD50 compared to cinnamaldehyde, cinnamonitrile should be prioritized for use in leave-on cosmetics, lotions, and other personal care items where consumer skin contact is prolonged [1][2]. This selection is supported by RIFM's safety assessment and its no-restriction status from IFRA [3].

Lead Scaffold for Developing Novel Insecticidal or Nematicidal Agents

The quantified insecticidal (LD50 of 0.003–0.009 mg/cm²) and nematicidal (LC50 of 0.224–0.502 mg/mL) activities position cinnamonitrile as a valuable starting point for research into new crop protection agents [4][5]. Its distinct nitrile group provides a different structure-activity relationship profile compared to the more common cinnamaldehyde scaffold, enabling exploration of alternative mechanisms of action [4].

Chemical Building Block Requiring a Stable, Conjugated Nitrile Moiety

For synthetic organic chemistry, cinnamonitrile serves as a stable, readily available building block for constructing more complex molecules. Its stability to air and light simplifies handling and storage, and its conjugated system allows for further functionalization [1]. This makes it a preferred intermediate over the less stable cinnamaldehyde when the nitrile group is required in subsequent steps.

Technical Documentation Hub

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